molecular formula C5H7Cl3 B14732545 1,2,3-Trichlorocyclopentane CAS No. 5330-60-9

1,2,3-Trichlorocyclopentane

Cat. No.: B14732545
CAS No.: 5330-60-9
M. Wt: 173.46 g/mol
InChI Key: QYSNWQRPZMUDMY-UHFFFAOYSA-N
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Description

1,2,3-Trichlorocyclopentane is an organic compound with the molecular formula C5H7Cl3 It is a chlorinated derivative of cyclopentane, where three hydrogen atoms are replaced by chlorine atoms at the 1, 2, and 3 positions

Preparation Methods

1,2,3-Trichlorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,2,3-Trichlorocyclopentane undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3-Trichlorocyclopentane has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable for studying substitution and reduction mechanisms.

    Biology and Medicine: Research into its biological activity and potential medicinal properties is ongoing. Chlorinated cyclopentanes may exhibit antimicrobial or anticancer activities, making them candidates for drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,2,3-trichlorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is converted back to cyclopentane through the addition of hydrogen atoms. The exact molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

1,2,3-Trichlorocyclopentane can be compared to other chlorinated cyclopentanes, such as 1,2,4-trichlorocyclopentane and 1,3,5-trichlorocyclopentane. These compounds differ in the positions of the chlorine atoms, which can affect their reactivity and applications. For example, 1,2,4-trichlorocyclopentane may have different substitution patterns and reaction conditions compared to this compound .

Properties

CAS No.

5330-60-9

Molecular Formula

C5H7Cl3

Molecular Weight

173.46 g/mol

IUPAC Name

1,2,3-trichlorocyclopentane

InChI

InChI=1S/C5H7Cl3/c6-3-1-2-4(7)5(3)8/h3-5H,1-2H2

InChI Key

QYSNWQRPZMUDMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1Cl)Cl)Cl

Origin of Product

United States

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